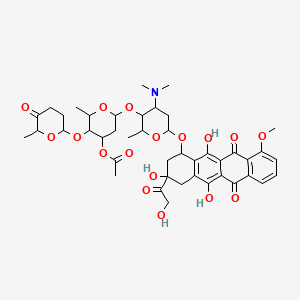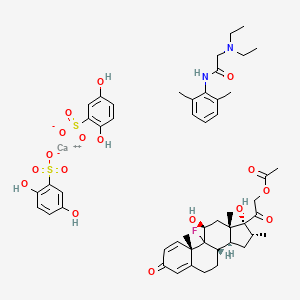
N-Benzyldefluoroparoxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyldefluoroparoxetine is a chemical compound with the molecular formula C26H27NO3 and a molecular weight of 401.4975 . It is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders . The compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and phenyl groups, as well as a benzodioxole moiety .
Méthodes De Préparation
The synthesis of N-Benzyldefluoroparoxetine involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
N-Benzyldefluoroparoxetine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Applications De Recherche Scientifique
N-Benzyldefluoroparoxetine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of SSRIs and their derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly serotonin.
Medicine: Research is ongoing to explore its potential therapeutic effects and side effects compared to other SSRIs.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes
Mécanisme D'action
The mechanism of action of N-Benzyldefluoroparoxetine is similar to that of paroxetine. It primarily acts by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available in the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT), preventing the reabsorption of serotonin into the presynaptic neuron . The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
N-Benzyldefluoroparoxetine can be compared to other SSRIs and related compounds, such as:
Paroxetine: The parent compound, widely used as an antidepressant.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a distinct structure and pharmacokinetic profile.
Citalopram: Known for its high selectivity for the serotonin transporter .
This compound is unique due to its specific structural modifications, which may confer different pharmacological properties and potential therapeutic benefits .
Propriétés
Numéro CAS |
105813-40-9 |
|---|---|
Formule moléculaire |
C26H27NO3 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine |
InChI |
InChI=1S/C26H27NO3/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25/h1-12,15,22,24H,13-14,16-19H2/t22-,24-/m0/s1 |
Clé InChI |
UMGXHHAKAJMOIQ-UPVQGACJSA-N |
SMILES isomérique |
C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
SMILES canonique |
C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)











